1-methanesulfonyl-N-methylpyrrolidin-3-amine hydrochloride
Overview
Description
1-methanesulfonyl-N-methylpyrrolidin-3-amine hydrochloride is a chemical compound with the molecular formula C6H15ClN2O2S and a molecular weight of 214.71 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-methanesulfonyl-N-methylpyrrolidin-3-amine hydrochloride typically involves the reaction of N-methylpyrrolidin-3-amine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
1-methanesulfonyl-N-methylpyrrolidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-methanesulfonyl-N-methylpyrrolidin-3-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-N-methylpyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-methanesulfonyl-N-methylpyrrolidin-3-amine hydrochloride can be compared with other similar compounds, such as:
N-methylpyrrolidin-3-amine: Lacks the methanesulfonyl group, resulting in different chemical properties and reactivity.
Methanesulfonyl chloride: Used as a reagent in the synthesis of this compound.
N-methylpyrrolidine: A simpler compound with different applications and reactivity.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds .
Biological Activity
1-Methanesulfonyl-N-methylpyrrolidin-3-amine hydrochloride, identified by the CAS number 1803584-71-5, is a chemical compound with the molecular formula C₆H₁₅ClN₂O₂S and a molecular weight of 214.71 g/mol. This compound incorporates a methanesulfonyl group attached to a N-methylpyrrolidin-3-amine structure, contributing to its unique properties and potential biological activities.
Chemical Structure and Properties
The structural characteristics of this compound enhance its solubility and reactivity compared to simpler amine derivatives. The presence of the methanesulfonyl group is significant as it may influence the compound's interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C₆H₁₅ClN₂O₂S |
Molecular Weight | 214.71 g/mol |
CAS Number | 1803584-71-5 |
Appearance | White crystalline solid |
Solubility | Soluble in water |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. Preliminary studies suggest that it may exhibit biological activities typical of sulfonamide compounds, including antimicrobial properties through the inhibition of folic acid synthesis, which is crucial for bacterial nucleic acid production.
Antimicrobial Activity
Sulfonamides are known for their ability to inhibit bacterial growth. Research indicates that this compound may share these characteristics, potentially positioning it as a candidate for further development in treating bacterial infections.
Inhibitory Effects on Enzymes
In medicinal chemistry applications, this compound has been explored for its role as a selective COX-2 inhibitor. In studies involving various synthesized derivatives, compounds similar to this compound exhibited significant inhibitory activity against COX-2, with some showing IC50 values as low as 0.07 μM.
Synthesis and Evaluation
The synthesis of this compound typically involves a two-step reaction process, where N-methylpyrrolidin-3-amine reacts with methanesulfonyl chloride in the presence of a base like triethylamine. This method not only yields the target compound but also allows for the exploration of its derivatives.
Case Study: Cancer Treatment Potential
In vitro studies have indicated that compounds derived from this compound may have potential in cancer treatment due to their inhibitory effects on specific kinases involved in tumor growth. For instance, related compounds demonstrated significant anti-tumor activity in mouse models when administered at effective dosages, leading to substantial tumor size reduction .
Properties
IUPAC Name |
N-methyl-1-methylsulfonylpyrrolidin-3-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S.ClH/c1-7-6-3-4-8(5-6)11(2,9)10;/h6-7H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPNALYCKRBIDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(C1)S(=O)(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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